molecular formula C25H26N6O4S2 B2852319 N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide CAS No. 309969-19-5

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2852319
CAS No.: 309969-19-5
M. Wt: 538.64
InChI Key: QDVDEHOMJIZLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2,5-Dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group, a thioether-linked thiazol-2-ylamino moiety, and a 3,4-dimethoxybenzamide side chain. The 1,2,4-triazole scaffold is widely utilized in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets .

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S2/c1-15-5-6-16(2)18(11-15)31-21(13-27-23(33)17-7-8-19(34-3)20(12-17)35-4)29-30-25(31)37-14-22(32)28-24-26-9-10-36-24/h5-12H,13-14H2,1-4H3,(H,27,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDEHOMJIZLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Class/Structure Key Features Biological Activity (IC₅₀ or EC₅₀) Reference
Thiazole-triazole hybrids (e.g., compounds 7b, 11 from ) Methyl/phenyl-substituted thiazole; triazole-thioether linkage HepG-2: 1.61–1.98 µg/mL
S-Alkylated 1,2,4-triazoles (e.g., compounds 8a–d from ) Halogenated aryl sulfonyl groups; thione tautomers Not reported (structural focus)
Thiadiazole-oxadiazole hybrids (e.g., 3a–c from ) 4-Chlorophenyl; benzylthio substituents Cytotoxic activity (cell-specific)
Phenoxymethyl-benzimidazole-triazole-thiazole hybrids (e.g., 9a–e from ) Acetamide linkers; fluorinated/methylated aryl thiazoles Docking-based affinity predictions
Target Compound 2,5-Dimethylphenyl; thiazol-2-ylamino; 3,4-dimethoxybenzamide Pending experimental validation

Molecular Docking and Binding Interactions

  • Glide Docking (): High-accuracy docking methods predict that the thiazol-2-ylamino group in the target compound may form hydrogen bonds with kinase active sites, akin to acetamide-linked derivatives in .
  • Dimethoxybenzamide : The methoxy groups could engage in hydrophobic interactions with aromatic residues (e.g., tyrosine or phenylalanine), similar to benzoyl-substituted triazoles in .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Thiazole-containing compounds (e.g., ) exhibit low cytotoxicity at therapeutic doses, but the thioether linkage in the target compound may require evaluation for glutathione-mediated detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.